![molecular formula C20H25N5O2 B2522296 N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide CAS No. 921897-02-1](/img/structure/B2522296.png)

N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

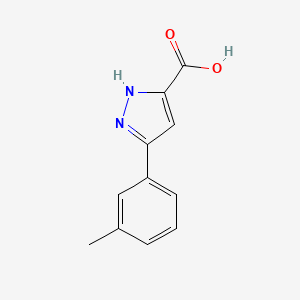

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been explored in various studies. In one approach, analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine were synthesized by modifying the imidazole ring, resulting in pyrrolo[2,3-d]-, pyrazolo[3,4-d]-, and triazolo[4,5-d]pyrimidines. These compounds were tested for anticonvulsant activity but showed less activity compared to the parent compound . Another study reported the synthesis of a novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones through a condensation reaction involving carboxamide and aromatic aldehydes in the presence of iodine. Further chemical transformations led to the creation of various pyrazolo[3,4-d]pyrimidinone hybrids and triazoles . Additionally, the synthesis of new pyrazolo[3,4-d]pyrimidin-4-one derivatives was achieved by hydrolysis, acetylation, and subsequent reactions with different reagents to afford a range of compounds with potential antitumor activity .

Molecular Structure Analysis

The molecular structures of the synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives were confirmed using NMR and ESI-HRMS techniques . The structural variations among these compounds, such as the presence of different substituents, are crucial for their biological activity. The electrostatic isopotential maps of these heterocycles differ significantly, which may influence their interaction with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives include condensation, esterification, and cycloaddition reactions. For instance, the reaction of aminopyrazole with acetic anhydride yielded pyrazolopyrimidines, which upon treatment with ethyl chloroacetate produced a single product . The formation of triazoles was achieved through a 1,3-dipolar cycloaddition reaction . Additionally, the coupling of aminopyrazole derivatives with aromatic aldehydes led to the formation of benzylideneamino-substituted pyrazolo[3,4-d]pyrimidin-4-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds, such as pKa and lipophilicity, were not directly correlated with their anticonvulsant activity . However, the compounds displayed varying degrees of cytotoxicity against cancer cell lines, with some showing significant inhibitory activity. For example, one derivative exhibited potent inhibitory activity with an IC50 of 11 µM against the MCF-7 human breast adenocarcinoma cell line . The structure-activity relationship (SAR) analysis indicated that certain structural features are important for the anticancer and anti-5-lipoxygenase activities of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Activity

Several studies have focused on the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives and their evaluation for anticancer activity. For example, Abdellatif et al. (2014) synthesized a series of these compounds, demonstrating significant antitumor activity on the MCF-7 human breast adenocarcinoma cell line, with certain compounds showing potent inhibitory activity (Abdellatif et al., 2014). Similarly, Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and tested their cytotoxic activities on HCT-116 and MCF-7 cell lines, identifying compounds with significant anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).

Antiviral and Antimicrobial Activity

Beyond anticancer applications, these compounds have shown potential in antiviral and antimicrobial contexts. Hebishy et al. (2020) described the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, showing significant antiviral activities against the bird flu influenza (H5N1) (Hebishy et al., 2020). Abunada et al. (2008) synthesized new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives, demonstrating antimicrobial activity (Abunada et al., 2008).

Other Biological Activities

Investigations into the biological activity of pyrazolo[3,4-d]pyrimidin-4-ones also extend to other areas. For instance, studies on the metabolism and disposition of related compounds have been conducted to support drug discovery efforts, highlighting the role of 19F-NMR spectroscopy in evaluating the metabolic fate and excretion balance of these compounds in rats and dogs (Monteagudo et al., 2007).

Eigenschaften

IUPAC Name |

2,2-dimethyl-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2/c1-14-6-5-7-15(10-14)12-24-13-22-17-16(18(24)26)11-23-25(17)9-8-21-19(27)20(2,3)4/h5-7,10-11,13H,8-9,12H2,1-4H3,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSGXBJZNZZHMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1H-benzo[d]imidazol-2-yl)-3-((6-methylpyridazin-3-yl)oxy)benzamide](/img/structure/B2522216.png)

![2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2522218.png)

![2-((4-fluorophenyl)thio)-N-(pyridin-4-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2522221.png)

![N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2522222.png)

![4-benzoyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2522228.png)

![{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrrolidinyl}[4-(2,4-dichlorophenyl)piperazino]methanone](/img/structure/B2522236.png)